N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide
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Overview
Description
N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is an organic compound that features a benzamide group attached to a thiophene ring via a propyl chain
Mechanism of Action
Target of Action
Compounds containing the indole nucleus, which is structurally similar to the thiophene ring in this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific studies on “N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide”, it’s difficult to determine its exact mode of action. Many bioactive aromatic compounds interact with their targets by binding to a specific site, which can trigger a series of biochemical reactions .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been found to possess various biological activities, affecting a wide range of pathways .
Result of Action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of “this compound”. Compounds with similar structures have been found to exhibit a range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide typically involves the following steps:
Formation of the Propyl Chain: The propyl chain with a thiophene ring is synthesized through a series of reactions starting from thiophene. This may involve alkylation reactions to introduce the methyl group.
Amidation Reaction: The propyl chain is then reacted with benzoyl chloride in the presence of a base to form the benzamide group. Common bases used in this reaction include triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-2-(thiophen-2-yl)propyl)benzamide: Similar structure but with the thiophene ring attached at a different position.
N-(2-methyl-2-(furan-3-yl)propyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-15(2,13-8-9-18-10-13)11-16-14(17)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEUIPNNDBSVDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=CC=C1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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